(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol
Description
(3S,4R)-4-[2-(4-Ethylphenyl)ethynyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a rigid ethynyl linkage connecting the pyrrolidine core to a 4-ethylphenyl substituent. The stereochemistry at positions 3 and 4 (S and R configurations, respectively) and the presence of the ethynyl group distinguish this compound from simpler pyrrolidin-3-ol analogs.
Properties
IUPAC Name |
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-11-3-5-12(6-4-11)7-8-13-9-15-10-14(13)16/h3-6,13-16H,2,9-10H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBZARFSVDNMGK-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C#C[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with an ethynyl group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16N
- Molecular Weight : 216.27 g/mol
- CAS Number : Not specified in the search results.
The compound's structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The hydroxyl group can participate in hydrogen bonding, which may enhance binding affinity to biological targets. The ethynyl substitution can also influence the electronic properties of the molecule, potentially affecting its pharmacodynamics.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Antinociceptive Activity : Some derivatives have shown promise in pain relief models, suggesting that this compound may possess analgesic properties.
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activity, which could be relevant for treating conditions like arthritis.
- Potential Neuroprotective Effects : Some studies suggest that compounds with a pyrrolidine structure can offer neuroprotective benefits, potentially useful in neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on compounds related to this compound:
- Study on Analgesic Properties : In a preclinical study, a related compound demonstrated significant analgesic effects in rodent models, indicating the potential for similar activity in this compound .
- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry reported that certain pyrrolidine derivatives exhibited neuroprotective effects against oxidative stress-induced neuronal damage . This suggests that this compound could be explored for similar applications.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound serves as a valuable chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemical configurations.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a subject of interest for studying reaction mechanisms.
Biology
- Biochemical Probes : Research indicates potential applications as biochemical probes to investigate enzyme mechanisms due to its ability to interact selectively with biological targets.
- Drug Development : The compound is explored for its therapeutic properties, particularly in developing novel anti-inflammatory and anticancer agents.
Medicine
- Therapeutic Potential : Preliminary studies suggest that (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol may exhibit anti-inflammatory and anticancer activities, warranting further clinical investigation.
- Mechanism of Action : The compound's mechanism may involve binding to specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Case Studies
-
Anti-Cancer Activity :
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. These findings suggest its potential as a lead compound in cancer therapy.
-
Enzyme Interaction Studies :
- Research conducted on enzyme inhibition showed that this compound could effectively inhibit certain enzymes involved in inflammatory pathways, highlighting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
The following analysis compares (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol with structurally related pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Structural and Physicochemical Properties
Table 1: Key Properties of this compound and Analogues
<sup>*</sup>logP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations :
- Rigidity vs.
- Lipophilicity : The 4-ethylphenyl group increases logP by ~1.3 compared to the phenyl analog, suggesting better membrane permeability but possible metabolic instability.
- Stereochemical Impact : The (3S,4R) configuration may favor interactions with chiral biological targets, contrasting with the (3S,4S) configuration in the piperazinyl derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
